molecular formula C24H19F2NO3 B11278568 5-(2-fluorophenyl)-4-(4-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-4-(4-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11278568
M. Wt: 407.4 g/mol
InChI Key: GGHVOOLGZDGBBJ-UHFFFAOYSA-N
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Description

5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound that belongs to the class of pyrrolidones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidone Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Groups: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups through reactions with reagents like methanol and hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, the compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research into its biological effects could lead to the development of new therapeutic agents.

Industry

Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(2-Fluorophenyl)-4-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of both 2-fluorophenyl and 4-fluorophenyl groups in the compound provides unique electronic and steric properties, which may influence its reactivity and biological activity. This distinguishes it from other similar compounds that may lack these specific substituents.

Properties

Molecular Formula

C24H19F2NO3

Molecular Weight

407.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-3-(4-fluorophenyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-5-one

InChI

InChI=1S/C24H19F2NO3/c1-30-18-12-6-15(7-13-18)14-27-22(19-4-2-3-5-20(19)26)21(23(28)24(27)29)16-8-10-17(25)11-9-16/h2-13,22,28H,14H2,1H3

InChI Key

GGHVOOLGZDGBBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4F

Origin of Product

United States

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